molecular formula C9H16O3 B1450496 2-Methyl-2-(oxan-2-yl)propanoic acid CAS No. 1447943-52-3

2-Methyl-2-(oxan-2-yl)propanoic acid

Cat. No.: B1450496
CAS No.: 1447943-52-3
M. Wt: 172.22 g/mol
InChI Key: QWPDACDUJRITCX-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-2-yl)propanoic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is also known by its IUPAC name, 2-methyl-2-(tetrahydro-2H-pyran-2-yl)propanoic acid . This compound is characterized by the presence of a tetrahydropyran ring attached to a propanoic acid moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoic acid with tetrahydropyran under acidic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the tetrahydropyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Methyl-2-(oxan-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(oxan-2-yl)propanoic acid is unique due to the presence of both the tetrahydropyran ring and the methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-2-(oxan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-5-3-4-6-12-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPDACDUJRITCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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